Cas no 1179149-12-2 (4-Methoxyisoquinoline-1-carboxylic acid)

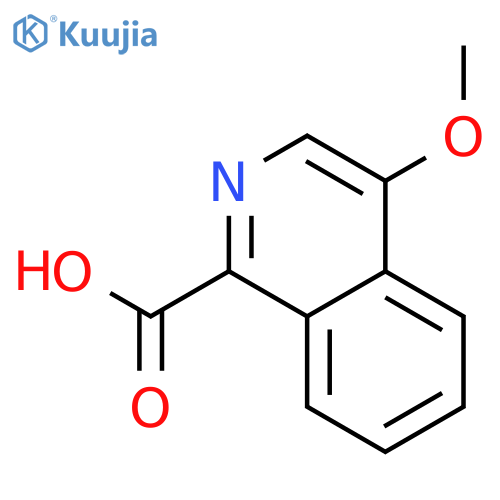

1179149-12-2 structure

商品名:4-Methoxyisoquinoline-1-carboxylic acid

4-Methoxyisoquinoline-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- DB-118038

- DTXSID80731401

- SCHEMBL756470

- 1179149-12-2

- 4-METHOXYISOQUINOLINE-1-CARBOXYLICACID

- 4-METHOXYISOQUINOLINE-1-CARBOXYLIC ACID

- 4-Methoxyisoquinoline-1-carboxylic acid

-

- MDL: MFCD20925685

- インチ: InChI=1S/C11H9NO3/c1-15-9-6-12-10(11(13)14)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,13,14)

- InChIKey: JRYOYMYRIYDYAL-UHFFFAOYSA-N

- ほほえんだ: COC1=CN=C(C2=CC=CC=C21)C(=O)O

計算された属性

- せいみつぶんしりょう: 203.058243149Da

- どういたいしつりょう: 203.058243149Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 59.4Ų

4-Methoxyisoquinoline-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM223548-1g |

4-Methoxyisoquinoline-1-carboxylic acid |

1179149-12-2 | 95% | 1g |

$636 | 2021-08-04 | |

| Chemenu | CM223548-1g |

4-Methoxyisoquinoline-1-carboxylic acid |

1179149-12-2 | 95% | 1g |

$*** | 2023-04-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759063-1g |

4-Methoxyisoquinoline-1-carboxylic acid |

1179149-12-2 | 98% | 1g |

¥7140.00 | 2024-08-09 | |

| Alichem | A189009466-1g |

4-Methoxyisoquinoline-1-carboxylic acid |

1179149-12-2 | 95% | 1g |

$737.48 | 2023-09-04 |

4-Methoxyisoquinoline-1-carboxylic acid 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

1179149-12-2 (4-Methoxyisoquinoline-1-carboxylic acid) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量